![molecular formula C14H19N5O3S B2485780 ([5-(1-Ethyl-1H-pyrazol-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-yl]thio)acetic acid CAS No. 1005592-03-9](/img/structure/B2485780.png)
([5-(1-Ethyl-1H-pyrazol-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-yl]thio)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Heterocyclic compounds, particularly those incorporating pyrazole and triazole rings, play a crucial role in the development of new therapeutic agents due to their versatile biological activities. These compounds have been investigated for their antimicrobial, antioxidant, and various other bioactivities, highlighting their significance in pharmaceutical chemistry (Govindaraju et al., 2012).
Synthesis Analysis
The synthesis of compounds like “[5-(1-Ethyl-1H-pyrazol-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-yl]thio)acetic acid” often involves multi-step reactions, starting from basic heterocyclic frameworks. A typical approach might involve the nucleophilic substitution reactions, condensation, or cycloaddition reactions, which allow for the introduction of various substituents to the core structure, tailoring the compound for specific biological activities (Chornous et al., 2016).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of heteroatoms (nitrogen, sulfur, oxygen) within the rings, which significantly impacts their electronic properties and, by extension, their biological activity. Advanced spectroscopic methods such as NMR and mass spectrometry are crucial for elucidating these complex structures (Rossi et al., 2014).
Chemical Reactions and Properties
The chemical reactivity of such compounds often involves interactions with biomolecules through hydrogen bonding, ionic interactions, or covalent bonding, which can be pivotal for their biological activity. Their chemical stability, reactivity towards nucleophiles or electrophiles, and acid-base properties are key factors that influence their pharmacological profile (Kiyani, 2018).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystal structure, are important for the compound's formulation into drug products. These properties are influenced by the molecular structure and can affect the compound's bioavailability and pharmacokinetics (Laroum et al., 2019).
Chemical Properties Analysis
Chemical properties like pKa, logP, and the presence of ionizable groups determine the compound's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) properties. Understanding these properties is essential for the optimization of the compound's pharmacological activity and minimizing its toxicity (Jethava et al., 2020).
Scientific Research Applications
Synthesis Methods and Reactivity
The synthesis of azolylthioacetic acids, including compounds similar to [5-(1-Ethyl-1H-pyrazol-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-yl]thio)acetic acid, involves various methods. These methods encompass reactions of azoles containing the thiol group with haloacetic acids and their derivatives, nucleophilic substitution of halogen in haloazoles under the action of thioglycolic acid, and the addition of thioles to multiple bonds activated by electron-withdrawing groups. Azolylthioacetic acids and their derivatives are known for their diverse biological activities, including antioxidant, hypoglycemic, antitubercular, analgesic, antiviral, antimicrobial, and antifungal properties, making the search for new bioactive compounds in this class promising (Chornous et al., 2016).
Biological Activity and Potential
1,2,4-triazole derivatives, which are structurally related to the compound , exhibit significant biological activities. They are known for their antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties. Modern chemistry is continually exploring more rational ways of synthesizing biologically active substances within this group, emphasizing the potential of 1,2,4-triazole derivatives in medicinal chemistry (Ohloblina, 2022).
Pyrazole derivatives, closely related to the compound , have shown substantial biological activities, including herbicidal, antimicrobial, antifungal, antiviral, and antioxidant properties. The significance of pyrazole derivatives in the field of agrochemical and pharmaceutical activities underlines the importance of this class of compounds in scientific research (Sheetal et al., 2018).
properties
IUPAC Name |
2-[[5-(1-ethylpyrazol-3-yl)-4-(oxolan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O3S/c1-2-18-6-5-11(17-18)13-15-16-14(23-9-12(20)21)19(13)8-10-4-3-7-22-10/h5-6,10H,2-4,7-9H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNJRTOWCIXKMJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C2=NN=C(N2CC3CCCO3)SCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
([5-(1-Ethyl-1H-pyrazol-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-yl]thio)acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

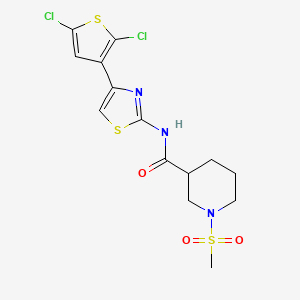
![1-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]prop-2-en-1-one](/img/structure/B2485698.png)
![4-[bis(2-methylpropyl)sulfamoyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2485699.png)
![N-[1-[4-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]quinoxaline-6-carboxamide](/img/structure/B2485701.png)
![ethyl 4-(2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/no-structure.png)
![N-(2-chlorobenzyl)-2-(2-(2,6-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide](/img/structure/B2485707.png)
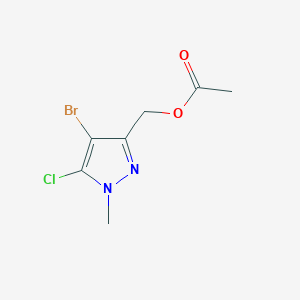
![(Z)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2485710.png)
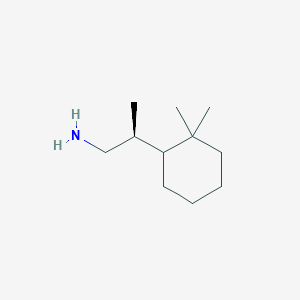
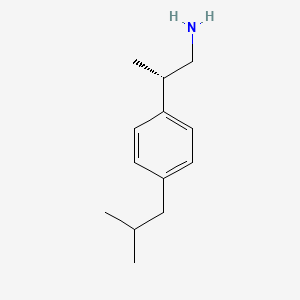
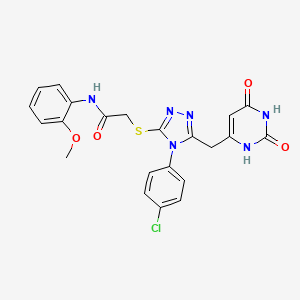
![N1-(3,4-dimethoxyphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2485716.png)
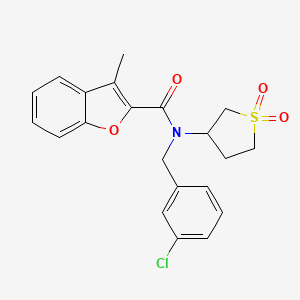
![7-(4-fluorophenyl)-3-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2485719.png)